3-({4-[(4-methoxyphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol
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Overview
Description
3-({4-[(4-methoxyphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with a 4-methoxyphenyl group and an amino-propanol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({4-[(4-methoxyphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol typically involves multiple steps One common synthetic route starts with the preparation of the pyrazolo[3,4-d]pyrimidine core This can be achieved through the cyclization of appropriate precursors under specific conditionsThe final step involves the attachment of the amino-propanol side chain through a nucleophilic substitution reaction, often using a suitable leaving group and base .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, process optimization may involve scaling up the reactions and implementing continuous flow techniques to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
3-({4-[(4-methoxyphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups .
Scientific Research Applications
3-({4-[(4-methoxyphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs) involved in cell cycle regulation.
Biological Research: It is used in biological assays to study its effects on cell proliferation, apoptosis, and cell cycle progression.
Chemical Biology: Researchers use this compound to investigate the structure-activity relationships of pyrazolo[3,4-d]pyrimidine derivatives and their interactions with biological targets.
Mechanism of Action
The mechanism of action of 3-({4-[(4-methoxyphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol involves the inhibition of specific kinases, particularly cyclin-dependent kinases (CDKs). The compound binds to the ATP-binding site of the kinase, preventing ATP from binding and thus inhibiting the kinase’s activity. This inhibition disrupts the kinase signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents, such as 4-methoxyphenyl or amino-propanol groups.
CDK Inhibitors: Other kinase inhibitors targeting CDKs, such as flavopiridol and roscovitine.
Uniqueness
The uniqueness of 3-({4-[(4-methoxyphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol lies in its specific substitution pattern, which enhances its binding affinity and selectivity for CDKs. This makes it a valuable compound for studying kinase inhibition and developing potential anticancer therapies .
Properties
Molecular Formula |
C16H20N6O2 |
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Molecular Weight |
328.37 g/mol |
IUPAC Name |
3-[[4-(4-methoxyanilino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]amino]propan-1-ol |
InChI |
InChI=1S/C16H20N6O2/c1-22-15-13(10-18-22)14(20-16(21-15)17-8-3-9-23)19-11-4-6-12(24-2)7-5-11/h4-7,10,23H,3,8-9H2,1-2H3,(H2,17,19,20,21) |
InChI Key |
ZSXPGMZWOKLOBV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)OC)NCCCO |
Origin of Product |
United States |
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